molecular formula C10H8F4O B1297720 3'-Fluoro-5'-(trifluoromethyl)propiophenone CAS No. 207974-20-7

3'-Fluoro-5'-(trifluoromethyl)propiophenone

Cat. No.: B1297720
CAS No.: 207974-20-7
M. Wt: 220.16 g/mol
InChI Key: KEAIAOPGXGEINJ-UHFFFAOYSA-N
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Description

3'-Fluoro-5'-(trifluoromethyl)propiophenone is a useful research compound. Its molecular formula is C10H8F4O and its molecular weight is 220.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

Fluorine-containing functionalities, such as those in 3'-Fluoro-5'-(trifluoromethyl)propiophenone, are crucial in pharmaceuticals, agrochemicals, and materials due to their impact on molecular properties. Aqueous fluoroalkylation has emerged as a green chemistry approach, enabling the mild, environmentally friendly incorporation of fluorinated groups into target molecules. Catalytic systems and novel reagents play key roles in these reactions, highlighting the importance of water as a solvent or reactant for various fluoroalkylation processes under environmentally benign conditions (Hai‐Xia Song et al., 2018).

Antitubercular Drug Design

The trifluoromethyl group, characteristic of this compound, is widely used in antitubercular research. This review assesses the development of antitubercular agents bearing the trifluoromethyl group, highlighting its role in improving potency. The review also explores the impact of this group on drug-likeness and antitubercular activity, suggesting its emerging role as an alternative electron-withdrawing group in antitubercular agents (Sidharth Thomas).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review addresses the environmental biodegradability of polyfluoroalkyl chemicals, which includes compounds like this compound. It highlights laboratory investigations into the degradation pathways, half-lives, and defluorination potential of these chemicals. The review aims to provide updated knowledge on quantitative and qualitative relationships between precursors and degradation products, contributing to the understanding of their environmental fate and effects (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorescent Chemosensors Based on Fluorinated Compounds

This research discusses the development of chemosensors based on fluorinated compounds for detecting various analytes. The unique properties of fluorinated molecules, possibly including those similar to this compound, enable high selectivity and sensitivity in chemosensors. This review showcases the potential of fluorinated compounds in the development of new sensing technologies (P. Roy, 2021).

Environmental Fate and Effects of Fluorinated Compounds

Studies on the environmental fate and effects of fluorinated compounds, including the use of 3-trifluoromethyl-4-nitrophenol in lampricide treatments, indicate that such compounds have transient environmental effects and present minimal long-term toxicological risk. These findings contribute to our understanding of the environmental impact of fluorinated compounds and their degradation pathways (T. Hubert, 2003).

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAIAOPGXGEINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345579
Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-20-7
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-20-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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